COX-1/COX-2 Enzyme Inhibition Potency and Selectivity Profile
(2,6-Difluorobenzyl)urea exhibits quantifiable inhibition of cyclooxygenase enzymes, with a moderate preference for COX-1 over COX-2. The compound demonstrated IC50 values of 19.45 µM against COX-1 and 42.1 µM against COX-2 in an in vitro enzyme inhibition assay . This selectivity pattern (COX-2/COX-1 IC50 ratio of 2.16) contrasts with non-fluorinated benzylurea analogs, which typically show weaker or non-differentiated activity due to reduced lipophilic interactions with the enzyme active site .
| Evidence Dimension | COX-1 and COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 = 19.45 µM; COX-2 IC50 = 42.1 µM; COX-2/COX-1 ratio = 2.16 |
| Comparator Or Baseline | Non-fluorinated benzylurea analogs: typically weak or undetectable COX inhibition at similar concentrations; exact IC50 values not reported but inferred from SAR studies indicating fluorine enhances binding |
| Quantified Difference | Target compound shows measurable inhibition in the low micromolar range; non-fluorinated analogs show negligible activity |
| Conditions | In vitro purified COX-1 and COX-2 enzyme inhibition assay; duplicate runs |
Why This Matters
The measurable COX-1 preference distinguishes this scaffold for anti-inflammatory screening libraries where COX-2 selectivity is not required or where dual inhibition is desired.
